3-Cyanophenylboronic acid

Overview

Description

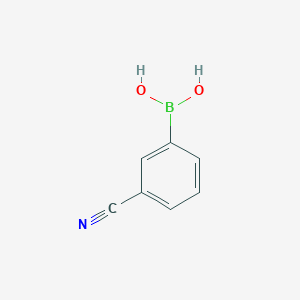

3-Cyanophenylboronic acid (CAS: 150255-96-2) is a boronic acid derivative with a cyano (-CN) substituent at the meta position of the phenyl ring. Its molecular structure features a -B(OH)₂ group twisted by 21.28° relative to the plane of the cyanophenyl ring, as revealed by X-ray crystallography . This distortion influences intermolecular interactions, enabling the formation of O-H···O and O-H···N hydrogen-bonded chains along the [101] crystallographic direction. These chains are further stabilized by offset π-π interactions (3.578 Å) and B···π contacts (3.375 Å), creating a three-dimensional network . Hirshfeld surface analysis indicates that van der Waals interactions dominate (H···H contacts: 25.8%), with minor contributions from O···H (13.5%) and N···H (2.3%) interactions .

The compound is synthesized via transition-metal-free photoinduced borylation of 3-bromobenzonitrile using tetrahydroxydiboron, achieving an 88% yield . It is widely utilized in Suzuki-Miyaura cross-couplings for pharmaceutical and materials science applications, such as synthesizing isoform-selective ion channel inhibitors , STAT3 inhibitors , and fluorescent probes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyanophenylboronic acid can be synthesized through various methods. One common method involves the reaction of phenylboronic acid with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions and yields the desired product after purification.

Industrial Production Methods: In an industrial setting, this compound can be produced by the direct borylation of 3-cyanophenyl halides using a palladium catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is the most common reaction involving 3-Cyanophenylboronic acid. In this reaction, the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds .

Common Reagents and Conditions:

-

Palladium catalysts (e.g., )

-

Bases (e.g., )

-

Solvents (e.g., toluene or ethanol)

Major Products:

-

Biaryl Compounds

Example Reaction Conditions and Yields:

Oxidation

The boronic acid group in this compound can be oxidized to form phenols. For example, this compound yields 3-cyanophenol when oxidized .

Common Reagents and Conditions:

-

Hydrogen peroxide or other oxidizing agents

Major Products:

-

Phenols

Substitution

The chlorine atom in 3-Chloro-2-cyanophenylboronic acid can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

-

Nucleophiles such as amines or thiols

Major Products:

-

Substituted Derivatives

Arylation Reactions

This compound participates in arylative processes, serving as an electrophile in the formation of carbon-carbon bonds. Reacting with suitable nucleophiles facilitates the introduction of an aryl group into a target molecule .

Metal-Free, Photoinduced Borylation of Haloarenes

Haloarenes can be converted directly to boronic acids and esters using a photochemical method that tolerates a broad range of functional groups .

Use as a Reagent

This compound acts as a nucleophile in the Suzuki-Miyaura coupling reaction. Boronic acids are generally stable, readily prepared, and environmentally benign.

Derivatization

This compound can be derivatized into various boronic acid derivatives, such as esters or pinacol boronates. These derivatives exhibit unique reactivity profiles and can be employed in different types of chemical transformations, including stereospecific reactions and functional group manipulations .

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of 3-cyanophenylboronic acid is in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, making it essential for synthesizing complex organic molecules. The presence of the cyano group enhances the reactivity and selectivity of 3-CyBA in these reactions, enabling the production of various biologically active compounds .

Synthesis of Biaryl Compounds

3-CyBA serves as an intermediate in synthesizing biaryl compounds, which are significant in pharmaceuticals and agrochemicals. For example, it has been used to prepare piperidine-based MCH R1 antagonists and biaryl-based phenylalanine amino acid analogs, which have potential applications as kainate receptor ligands .

Analytical Chemistry

Fluorescent Probes and Sensors

Researchers have developed fluorescent probes using this compound by attaching fluorophores to its boronic acid moiety. These probes are capable of selectively detecting biomolecules such as glucose and catecholamines, making them valuable tools for imaging and monitoring biological processes in living cells .

Enzyme Activity Studies

3-CyBA has also been employed in studies examining the metabolism of arylboronic acids by microorganisms. For instance, Arthrobacter nicotinovorans can metabolize this compound to produce phenolic compounds, which can be analyzed using high-performance liquid chromatography (HPLC). This application is significant for understanding microbial interactions with organic pollutants .

Material Science

Synthesis of Boron-Containing Compounds

Beyond its role in organic synthesis, this compound is utilized to create other boron-containing compounds like boronate esters. These derivatives have potential applications in catalysis and materials science due to their unique electronic properties .

Computational Studies

Recent studies have employed quantum mechanical computations to analyze the conformational, structural, electronic, and spectroscopic properties of this compound. These investigations provide insights into its molecular behavior, including potential energy surfaces and vibrational frequencies, which are crucial for understanding its reactivity and interactions with other molecules .

Case Study 1: Development of Fluorescent Probes

A study demonstrated the synthesis of a fluorescent probe based on this compound for detecting glucose levels in biological samples. The probe exhibited high selectivity and sensitivity, making it suitable for real-time monitoring in living tissues.

Case Study 2: Environmental Microbiology

Research involving Arthrobacter nicotinovorans highlighted the metabolic pathways through which this bacterium converts this compound into phenolic products. The findings contribute to our understanding of bioremediation processes involving arylboronic acids.

Mechanism of Action

The mechanism of action of 3-cyanophenylboronic acid primarily involves its role as a reagent in various chemical reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The cyanide group can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Substituent Effects on Physicochemical Properties

Key Observations :

- Electronic Effects: The electron-withdrawing -CN group in this compound increases boronic acid acidity compared to electron-donating groups (e.g., -C₂H₅ in 3-ethylphenylboronic acid), enhancing its reactivity in Suzuki couplings .

- Steric Effects : Bulky substituents like -OCH₂C₆H₅ (3-benzyloxyphenylboronic acid) reduce reaction rates in cross-couplings due to steric hindrance, whereas -CN maintains moderate steric accessibility .

Reactivity in Suzuki-Miyaura Cross-Couplings

Key Observations :

- Solvent Sensitivity: this compound exhibits optimal reactivity in toluene:MeOH (10:1), with deviations in solvent ratios leading to reduced yields or side reactions .

- Yield Variability : The -CN group’s electron-withdrawing nature facilitates oxidative addition in palladium-catalyzed reactions, often yielding >50% in complex molecule syntheses (e.g., 51% yield in STAT3 inhibitor 12bc ).

Key Observations :

- Multimodal Imaging : The -CN group in NpCN1 enhances Raman signal intensity due to increased polarizability, enabling cellular imaging with high specificity .

- Drug Potency: this compound derivatives show superior target affinity (e.g., ASIC2 inhibitors) compared to ethyl-substituted analogs, likely due to stronger hydrogen-bonding interactions .

Biological Activity

3-Cyanophenylboronic acid (3-CPBA) is a compound of interest in medicinal chemistry and biochemistry due to its unique properties and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H6BNO2 and a molecular weight of 151.94 g/mol. The structure consists of a phenyl ring with a cyano group (-C≡N) and a boronic acid group (-B(OH)2) attached. This configuration contributes to its reactivity and biological interactions.

1. Enzymatic Interactions

Research indicates that 3-CPBA can participate in enzymatic reactions, particularly in the presence of oxidases. For instance, studies have shown that Arthrobacter nicotinovorans can metabolize this compound, converting it into phenolic products such as 3-cyanophenol. This metabolic pathway suggests potential applications in bioremediation and organic synthesis .

2. Interaction with Insulin

A theoretical model has been developed to study the interaction of boronic acids, including 3-CPBA, with insulin. The study indicates that certain boronic acids can stabilize insulin by forming reversible covalent bonds with specific amino acid residues, enhancing insulin's biological activity. This interaction may have implications for diabetes treatment by improving insulin delivery systems .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Study 1: Metabolic Pathways

A study conducted on Arthrobacter nicotinovorans demonstrated that this bacterium could effectively metabolize various arylboronic acids, including 3-CPBA. The metabolites were identified using high-performance liquid chromatography (HPLC) and mass spectrometry (MS), confirming the formation of phenolic compounds as primary products .

Case Study 2: Insulin Stabilization

In a computational study, researchers explored the interaction between boronic acids and insulin, focusing on their potential to improve insulin stability. The results indicated that 3-CPBA exhibited significant binding affinity towards insulin's active site, suggesting its utility in enhancing insulin formulations for therapeutic use .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-cyanophenylboronic acid derivatives via Suzuki-Miyaura coupling?

- Methodology : Use palladium catalysts (e.g., Pd(PPh₃)₄) with this compound and aryl halides in aqueous K₂CO₃ at 80–100°C. Yields (~53–57%) are achieved with stoichiometric ratios (1:2 for boronic acid:halide). Purification via column chromatography (10% EtOAc/CH₂Cl₂) ensures product isolation .

- Data Note : NMR (¹H, 13C) and LCMS confirm structural integrity (e.g., δ 8.48–8.38 ppm for aromatic protons; m/z 201.1 [M+H]⁺) .

Q. How can researchers characterize the purity and stability of this compound under experimental conditions?

- Methodology :

- Purity : Use HPLC (≥98% purity, retention time ~6.32 min) and FT-IR spectroscopy to verify functional groups (e.g., B–O bonds at ~1350 cm⁻¹) .

- Stability : Store in sealed, light-protected containers at 25°C. Avoid prolonged air exposure to prevent boronic acid-anhydride interconversion .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

- Methodology :

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 7.67–8.31 ppm; ¹³C NMR confirms nitrile (C≡N) at ~118 ppm .

- Mass Spectrometry : ESI-MS detects [M+H]⁺ at m/z 147.05 .

- X-ray Crystallography : Resolve crystal packing (e.g., hydrogen-bonded layers via O–H⋯O interactions) .

Advanced Research Questions

Q. How do electronic and steric effects of the cyano group influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Perform DFT/B3LYP calculations to analyze frontier molecular orbitals (FMOs). The cyano group lowers LUMO energy, enhancing electrophilicity. Steric hindrance is minimal due to planar geometry .

- Experimental Validation : Compare coupling yields with substituent-varied analogs (e.g., 3-formylphenylboronic acid) to isolate electronic contributions .

Q. Can this compound exhibit polymorphism, and how does this affect its crystallographic behavior?

- Methodology : Screen crystallization conditions (solvent, surfactants) to isolate polymorphs. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π contacts in metastable forms) .

- Key Finding : Dominant polymorphs form hydrogen-bonded networks (O–H⋯O), stabilizing the crystal lattice .

Q. What computational strategies predict the binding affinity of this compound in enzyme inhibition studies?

- Methodology :

- Molecular Docking : Dock into target enzymes (e.g., thymidylate synthase) using AutoDock Vina. Validate with ΔG binding scores (e.g., −7.2 kcal/mol) .

- MD Simulations : Assess stability of boronate ester intermediates under physiological pH .

Q. How do reaction additives (e.g., surfactants) modulate the efficiency of this compound in aqueous-phase reactions?

Properties

IUPAC Name |

(3-cyanophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BNO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBHWPLGGBLUHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370216 | |

| Record name | 3-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150255-96-2 | |

| Record name | 3-Cyanophenylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150255-96-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyanophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.